molecular formula C16H14O6 B2993137 Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate CAS No. 288154-70-1

Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No. B2993137
CAS RN: 288154-70-1
M. Wt: 302.282
InChI Key: BBHYQYNYQCHBGP-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate (DMFD) is a carboxylated furobenzofuran derivative with a wide range of potential applications in the fields of medicine, pharmacology, and biochemistry. It is a novel compound that has been studied for its potential therapeutic effects in various diseases and conditions. DMFD is a synthetic compound that is synthesized from a variety of starting materials, including dimethyl furoate, dimethylbenzofuran, and dimethyl dicarboxylate. The structure of DMFD consists of two fused rings, a six-membered furobenzofuran ring and a seven-membered dicarboxylate ring. It is a white powder that is soluble in water.

Scientific Research Applications

Pharmaceutical Research

Benzofuran derivatives, like this compound, are known for their bioactivity. They are used in the development of new drugs due to their potential anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This makes them valuable in the search for novel therapeutic agents.

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be explored for their potential use as pesticides or herbicides, contributing to the protection of crops and yield optimization.

Each application leverages the unique chemical structure of Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate to fulfill specific roles in scientific research and industry. The compound’s versatility underscores its importance in various fields of study and application.

properties

IUPAC Name

dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-7-13(15(17)19-3)9-5-12-10(6-11(9)21-7)14(8(2)22-12)16(18)20-4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHYQYNYQCHBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C=C2O1)C(=C(O3)C)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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